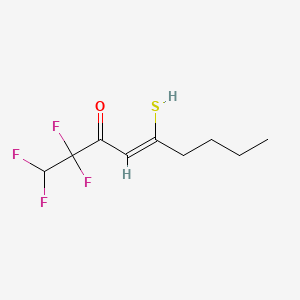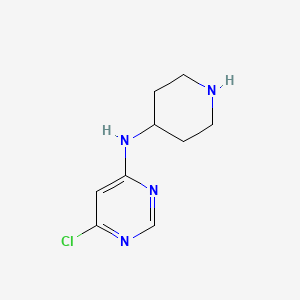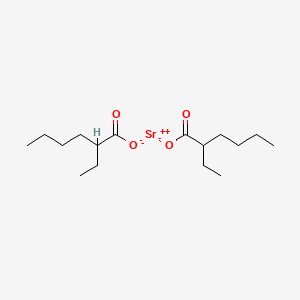
strontium;2-ethylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Strontium;2-ethylhexanoate is a chemical compound with the molecular formula C16H30O4Sr. It is a strontium salt of 2-ethylhexanoic acid and is commonly used in various industrial and scientific applications. This compound is known for its solubility in organic solvents and its role as a precursor in the synthesis of other strontium-based compounds .
Métodos De Preparación
Strontium;2-ethylhexanoate can be synthesized through the reaction of strontium hydroxide or strontium carbonate with 2-ethylhexanoic acid. The reaction typically involves heating the mixture to facilitate the formation of the strontium salt. Industrial production methods often use aliphatic alcohols as solvents to enhance the reaction efficiency . The reaction conditions may vary, but common parameters include temperatures ranging from 60°C to 120°C and reaction times of several hours.
Análisis De Reacciones Químicas
Strontium;2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of strontium oxide and other by-products.
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.
Substitution: This compound can participate in substitution reactions, where the 2-ethylhexanoate group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of strontium;2-ethylhexanoate involves its interaction with biological systems, particularly in bone metabolism. Strontium promotes osteoblast function (bone formation) and inhibits osteoclast function (bone resorption), leading to enhanced bone strength and reduced fracture risk . The molecular targets include calcium-sensing receptors and pathways involved in bone remodeling, such as the RANK/RANKL/OPG pathway .
Comparación Con Compuestos Similares
Strontium;2-ethylhexanoate can be compared with other similar compounds, such as:
Calcium;2-ethylhexanoate: Similar in structure but with calcium instead of strontium. It is used in similar applications but may have different biological effects.
Barium;2-ethylhexanoate: Another similar compound with barium. It is used in different industrial applications and has distinct chemical properties.
Magnesium;2-ethylhexanoate: Used in various chemical reactions and industrial processes, but with different reactivity and applications compared to this compound
This compound is unique due to its specific interactions with biological systems, particularly in bone health, making it a valuable compound in both scientific research and industrial applications.
Propiedades
Fórmula molecular |
C16H30O4Sr |
|---|---|
Peso molecular |
374.0 g/mol |
Nombre IUPAC |
strontium;2-ethylhexanoate |
InChI |
InChI=1S/2C8H16O2.Sr/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
Clave InChI |
DLWBHRIWCMOQKI-UHFFFAOYSA-L |
SMILES canónico |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Sr+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


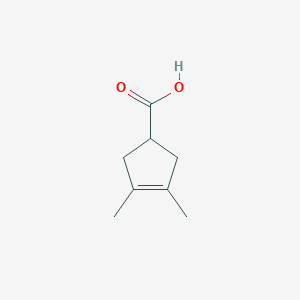

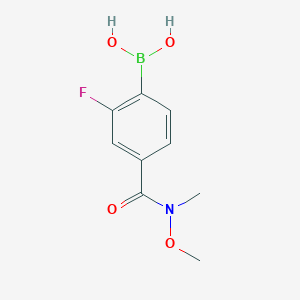
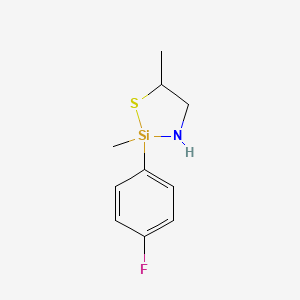
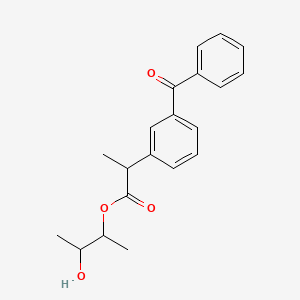
![[(1E)-2-{[1,1'-biphenyl]-4-yl}ethenyl]boronic acid](/img/structure/B13408764.png)
![(2S)-2-amino-1-[(1S,5R)-2-azabicyclo[3.1.0]hexan-2-yl]-2-(3-hydroxy-1-adamantyl)ethanone;hydrochloride](/img/structure/B13408766.png)
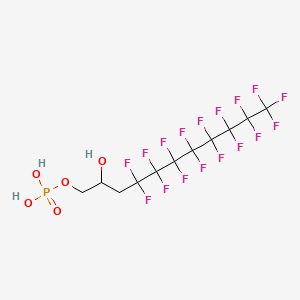
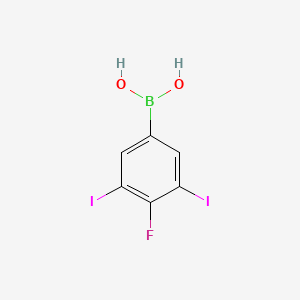
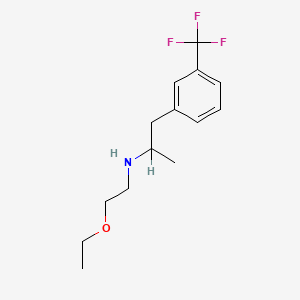
![2-[[[[(1,4-Dihydro-6-methyl-4-oxo-1,3,5-triazin-2-yl)methylamino]carbonyl]amino]sulfonyl]benzoic Acid Methyl Ester](/img/structure/B13408782.png)
